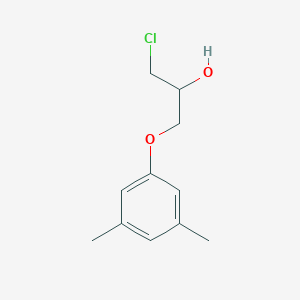

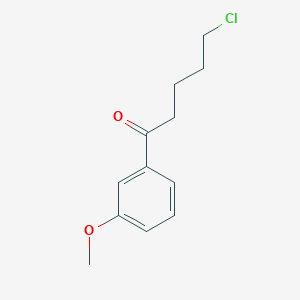

5-Chloro-1-(3-methoxyphenyl)-1-oxopentane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-1-(3-methoxyphenyl)-1-oxopentane is a chemical compound with a molecular formula of C12H15ClO2 . It is a derivative of the 1,3,4-thiadiazole class of compounds, which are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that removes the boron moiety from these esters, is a key step in the synthesis of many organic compounds .Molecular Structure Analysis

The molecular structure of 5-Chloro-1-(3-methoxyphenyl)-1-oxopentane is characterized by the presence of a 1,3,4-thiadiazole ring, a versatile scaffold widely studied in medicinal chemistry . This ring allows the compound to interact strongly with biological targets .Chemical Reactions Analysis

Organoboron compounds, such as those derived from pinacol boronic esters, can undergo a broad range of transformations, including oxidations, aminations, halogenations, and various types of C–C bond formations . These transformations are often used in the synthesis of complex organic molecules .科学的研究の応用

Corrosion Inhibition

A study by Şafak et al. (2012) explored Schiff bases, including compounds structurally similar to 5-Chloro-1-(3-methoxyphenyl)-1-oxopentane, as corrosion inhibitors for aluminum in HCl solutions. The research demonstrated that these compounds effectively inhibit corrosion, following Temkin adsorption isotherm, and act as cathodic inhibitors. The study provides insights into the application of such compounds in corrosion science and their potential industrial applications (Şafak et al., 2012).

Glucose Tolerance Improvement

Schnur and Morville (1986) investigated a series of oxazolidinediones, including derivatives of 5-Chloro-1-(3-methoxyphenyl)-1-oxopentane, for their effect on glucose tolerance in rats. The study highlighted the potency of these compounds in improving glucose tolerance without inducing hypoglycemia, suggesting their potential therapeutic applications in managing diabetes (Schnur & Morville, 1986).

Cognitive Process Modulation

Marchetti et al. (2000) explored the effects of compounds like 5-Chloro-1-(3-methoxyphenyl)-1-oxopentane on learning and memory in rats. Their study indicates that the activation of 5-HT4 receptors by such compounds can modulate cognitive processes, highlighting a potential avenue for therapeutic intervention in cognitive disorders (Marchetti et al., 2000).

Organic Synthesis and Structural Studies

Research by Jiu-fu et al. (2015) and others have synthesized and characterized various derivatives of 5-Chloro-1-(3-methoxyphenyl)-1-oxopentane, exploring their crystal structures and biological activities. Such studies contribute to the field of organic chemistry by enhancing the understanding of molecular structures and reactivity (Jiu-fu et al., 2015).

Antimicrobial Activity

Rai et al. (2010) investigated derivatives of 5-Chloro-1-(3-methoxyphenyl)-1-oxopentane for their antibacterial properties. The study found significant activity against various bacterial strains, providing a basis for the development of new antimicrobial agents (Rai et al., 2010).

将来の方向性

The future research directions for compounds like 5-Chloro-1-(3-methoxyphenyl)-1-oxopentane could involve further investigation into their biological activities and potential therapeutic applications . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

特性

IUPAC Name |

5-chloro-1-(3-methoxyphenyl)pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-15-11-6-4-5-10(9-11)12(14)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMAKBHLEWSFKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442116 |

Source

|

| Record name | 5-Chloro-1-(3-methoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-(3-methoxyphenyl)-1-oxopentane | |

CAS RN |

258882-49-4 |

Source

|

| Record name | 5-Chloro-1-(3-methoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。